N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride is a bispyrazole derivative featuring two distinct pyrazole rings connected via a methylene bridge. The pyrazole rings are substituted with methyl groups at positions 2,5 and 2,4, respectively, and the compound exists as a hydrochloride salt. This structural configuration enhances its solubility in polar solvents, a characteristic common to hydrochlorides (e.g., amitriptyline hydrochloride ).
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-6-13-16(4)11(8)12-7-10-5-9(2)14-15(10)3;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
ZMRKFDFYDVWXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=C(C=NN2C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl compounds, in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the synthesis of other pyrazole derivatives and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 2,5- and 2,4-dimethyl groups may sterically hinder metal coordination compared to 3,5-dimethyl analogs in , which are optimized for six-electron donation to metal ions .
- Synthetic Flexibility : Analogous compounds like 3b and 4b () demonstrate solvent-dependent regioselectivity (e.g., acetic acid favoring 4b synthesis in 70% yield). Similar optimization might apply to the target compound’s synthesis .
Functional and Application-Based Comparison
- Metal Coordination: The N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]amine ligand () exhibits strong affinity for Cu²⁺, Cd²⁺, and Pb²⁺ due to its dual pyrazole donor sites. The target compound’s asymmetric substituents may reduce coordination efficiency but offer selectivity for specific metal ions .
- The hydrochloride form of the target compound could enhance bioavailability, akin to amitriptyline hydrochloride .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., gabapentin and dosulepin hydrochlorides ) generally exhibit high aqueous solubility, a trait critical for pharmaceutical formulations.

- Stability : Pyrazole derivatives with methyl substituents (e.g., 3b and 4b in ) are stable under standard conditions, suggesting the target compound may share similar stability .
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, focusing on enzyme inhibition, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C11H18ClN5 |
| Molecular Weight | 255.75 g/mol |
| CAS Number | 1856101-54-6 |
| IUPAC Name | This compound |
The presence of two pyrazole rings enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
This compound primarily exhibits its biological effects through enzyme inhibition. It binds to the active sites of specific enzymes, blocking substrate access and catalytic activity. This mechanism positions it as a potential candidate for developing enzyme inhibitors in medicinal chemistry.
Enzyme Inhibition
Research indicates that this compound can effectively inhibit various enzymes, which is critical for its potential therapeutic applications. For example:
- Inhibition of Kinases : Studies have shown that pyrazole derivatives can inhibit kinases involved in cancer progression. The compound's structural characteristics allow it to interact effectively with these targets.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. This opens avenues for exploring its use in treating infections or as a part of combination therapies in infectious diseases.
Anticancer Activity
Recent advancements in drug design have highlighted the potential of pyrazole derivatives as anticancer agents. For instance:
- Cytotoxicity Studies : this compound has been screened against various cancer cell lines with promising results. In vitro studies reported significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition at low concentrations .
Case Studies
- Study on Enzyme Inhibition : A study investigated the binding affinity of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine to various enzymes. The results indicated a strong inhibitory effect on Aurora-A kinase with an IC50 value of 0.16 µM, suggesting its potential as a therapeutic agent in cancer treatment .
- Anticancer Efficacy : Another research effort focused on the compound's efficacy against multiple cancer cell lines. The findings demonstrated significant apoptotic effects in treated cells compared to controls, reinforcing the compound's role as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

